5-Amino-6-fluoro-1-methylindolin-2-one
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Overview
Description
5-Amino-6-fluoro-1,3-dihydro-1-methyl-2H-indol-2-one is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes an amino group, a fluorine atom, and a methyl group attached to the indole core. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-fluoro-1,3-dihydro-1-methyl-2H-indol-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the Fischer indole synthesis, where hydrazones react with acid catalysts under reflux conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-fluoro-1,3-dihydro-1-methyl-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the indole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
5-Amino-6-fluoro-1,3-dihydro-1-methyl-2H-indol-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-6-fluoro-1,3-dihydro-1-methyl-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Indolinone: Another indole derivative with similar structural features.
Oxindole: Known for its biological activities and therapeutic potential.
Fluoroindoles: A class of compounds with fluorine substitution on the indole core.
Uniqueness
5-Amino-6-fluoro-1,3-dihydro-1-methyl-2H-indol-2-one stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H9FN2O |
---|---|
Molecular Weight |
180.18 g/mol |
IUPAC Name |
5-amino-6-fluoro-1-methyl-3H-indol-2-one |
InChI |
InChI=1S/C9H9FN2O/c1-12-8-4-6(10)7(11)2-5(8)3-9(12)13/h2,4H,3,11H2,1H3 |
InChI Key |
HUMYXUGSQRQMNZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC2=CC(=C(C=C21)F)N |
Origin of Product |
United States |
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